molecular formula C14H19NO3 B1599064 2-(Benzylmethylamino)ethyl acetoacetate CAS No. 54527-65-0

2-(Benzylmethylamino)ethyl acetoacetate

Cat. No.: B1599064
CAS No.: 54527-65-0
M. Wt: 249.3 g/mol
InChI Key: PIJYKPHSPKGQGD-UHFFFAOYSA-N
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Description

2-(Benzylmethylamino)ethyl acetoacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylmethylamino group attached to an ethyl acetoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylmethylamino)ethyl acetoacetate typically involves the reaction of benzylmethylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylmethylamino)ethyl acetoacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

2-(Benzylmethylamino)ethyl acetoacetate has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.

  • Medicine: It may be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in various industrial processes, such as the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-(benzylmethylamino)ethyl acetoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

  • 2-Benzylaminoethanol

  • N-Benzyl-N-methylethanolamine

  • Ethanol, 2-(benzylmethylamino)-

This comprehensive overview provides a detailed understanding of 2-(benzylmethylamino)ethyl acetoacetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-phenylethylamino)ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-12(16)11-14(17)18-10-9-15-8-7-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYKPHSPKGQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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